molecular formula C3H4N2O4 B133687 3-Nitro-1,3-oxazolidin-2-one CAS No. 85430-60-0

3-Nitro-1,3-oxazolidin-2-one

Cat. No.: B133687
CAS No.: 85430-60-0
M. Wt: 132.08 g/mol
InChI Key: UWELLLFVLRHRPF-UHFFFAOYSA-N
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Description

3-Nitro-1,3-oxazolidin-2-one is a high-purity chemical compound with the molecular formula C3H4N2O4 and a monoisotopic mass of 132.017 g/mol . It belongs to the oxazolidinone class of heterocyclic compounds, which are five-membered rings containing both nitrogen and oxygen atoms . The core structural feature of this molecule is the nitro group (-NO₂) bonded to the nitrogen atom within the oxazolidinone ring, a key functional group that influences its reactivity and properties . This compound serves as a versatile building block and precursor in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key synthetic intermediate for the development of more complex molecules, particularly nitrofuran derivatives . One of the most significant applications of this scaffold is in the synthesis of antimicrobial agents, such as Furazolidone, a drug used to treat bacterial and protozoal infections . The nitrated oxazolidinone core is a critical structural component that contributes to the biological activity of these pharmaceutical compounds . Furthermore, oxazolidin-2-ones are recognized as classic chiral auxiliaries in asymmetric synthesis . They are extensively used to control stereoselectivity in various transformations, including α-alkylations, aldol reactions, and Diels-Alder cyclizations, enabling the production of single enantiomer products which are crucial in pharmaceutical development . Researchers can leverage the predictable reactivity of the N-acyloxazolidinone derivatives for high-yielding, stereocontrolled syntheses of complex target molecules . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Handle with care in a controlled laboratory setting, following all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O4/c6-3-4(5(7)8)1-2-9-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWELLLFVLRHRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308635
Record name 3-Nitro-1,3-oxazolidin-2-one
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Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85430-60-0
Record name NSC206120
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-1,3-oxazolidin-2-one
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Synthetic Methodologies for 3 Nitro 1,3 Oxazolidin 2 One and Its Analogs

Direct Nitration Strategies for Oxazolidinone Nuclei

Direct nitration involves the introduction of a nitro group onto a pre-existing oxazolidinone ring. This approach is favored for its straightforwardness, converting an accessible precursor into the desired N-nitro product.

Nitration of 1,3-Oxazolidin-2-one Precursors

The introduction of a nitro group at the N-3 position of the 1,3-oxazolidin-2-one ring is a key transformation for accessing the title compound. The general approach involves the treatment of the parent oxazolidinone or its derivatives with a potent nitrating agent. Studies have shown that various amines and their derivatives, including those with acetyl or silyl (B83357) protecting groups, can be successfully nitrated. dur.ac.ukdur.ac.uk The reactivity of the nitrogen atom in the oxazolidinone ring makes it susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the nitrating agent. Traditional nitration methods often employ harsh acidic conditions, which can be detrimental to sensitive functional groups and generate significant acid waste. dur.ac.ukdur.ac.uk To circumvent these issues, alternative methods utilizing agents like dinitrogen pentoxide in less aggressive media have been developed.

Nitration with Dinitrogen Pentoxide in Liquefied Media

A more modern and environmentally conscious approach to nitration utilizes dinitrogen pentoxide (N₂O₅) as the nitrating agent in non-traditional, inert solvents. dur.ac.ukdur.ac.ukwikipedia.org Dinitrogen pentoxide is a powerful and eco-friendly nitrating agent that can be used almost stoichiometrically, which significantly reduces acidic waste compared to conventional mixed-acid systems. nih.govrsc.org

A specific and convenient synthesis has been developed for chiral N-nitro-oxazolidin-2-ones through the nitration of α-amino acid-derived 1,3-oxazolidin-2-ones. This reaction is performed using dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium. nih.govthieme-connect.com TFE is a non-hazardous, reusable solvent, making the process greener and safer. nih.gov The reactions are conducted under mild conditions (e.g., 0.6 MPa at 20 °C), which is compatible with various functional groups. nih.gov This method has proven effective for creating N-nitro derivatives of various heterocyclic compounds, including morpholine, pyrrolidine, and piperidine, from their N-butoxycarbonyl or acetyl-protected precursors. dur.ac.ukdur.ac.uk

ReactantNitrating AgentSolventConditionsProductReference
1,3-Oxazolidin-2-one derivativeDinitrogen Pentoxide (N₂O₅)Liquefied 1,1,1,2-tetrafluoroethaneMild pressure and temperatureN-Nitro-1,3-oxazolidin-2-one thieme-connect.com
N-protected amines (acetyl, silyl)Dinitrogen Pentoxide (N₂O₅)PerfluorocarbonsHomogeneousNitrated amine derivatives dur.ac.ukdur.ac.uk
Aromatic compoundsDinitrogen Pentoxide (N₂O₅)Liquefied 1,1,1,2-tetrafluoroethane0.6 MPa, 20 °CNitroaromatics nih.gov

Cyclization Approaches to Substituted 3-Nitro-1,3-oxazolidin-2-one Systems

Cyclization strategies build the oxazolidinone ring from acyclic starting materials. While these methods are generally used to form the core oxazolidinone structure, which can subsequently be nitrated, they can also potentially employ nitrated precursors to build the target molecule directly.

Cyclization via β-Amino Alcohol and Aldehyde Condensation

A foundational method for synthesizing the oxazolidinone skeleton involves the reaction of β-amino alcohols with a carbonyl source. nih.gov For instance, the synthesis of 3-aryl-oxazolidinones can be achieved through the cyclization of an aryl aldehyde with a β-amino alcohol like ethanolamine. vulcanchem.com This process typically begins with the condensation of the aldehyde and the amino alcohol to form a Schiff base intermediate, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group to form and dehydrate the heterocyclic ring. vulcanchem.com While this specific example leads to a C-aryl substituted product, the underlying principle of ring formation is broadly applicable. To synthesize the N-nitro target compound via this route, one would typically form the unsubstituted 1,3-oxazolidin-2-one first and then perform a direct nitration as described in section 2.1.

Carbon Dioxide Fixation Routes to Oxazolidinones

In the pursuit of green and sustainable chemistry, the use of carbon dioxide (CO₂) as a C1 building block has gained significant attention for the synthesis of oxazolidinones. researchgate.net This approach is atom-economical and utilizes a readily available, non-toxic, and renewable carbon source, addressing concerns about greenhouse gas emissions. researchgate.netbohrium.com These reactions, often conducted under solvent-free conditions, represent a greener alternative to traditional methods that use toxic reagents like phosgene. rsc.org

A highly efficient method for forming the oxazolidinone ring is the three-component coupling reaction of an epoxide, an amine, and carbon dioxide. researchgate.netkfupm.edu.sa This reaction constructs the 3,5-disubstituted oxazolidinone core in a single step. Various catalytic systems have been developed to facilitate this transformation under relatively mild conditions.

For example, a Nickel-based Metal-Organic Framework (Ni-MOF) has been shown to act as an effective heterogeneous catalyst for the fixation of CO₂ with epoxides and aromatic amines, producing oxazolidinones in good yields. kfupm.edu.sa Another effective catalytic system employs a combination of N,N,N',N'-tetrabutylammonium iodide (TBAI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions to yield 3-substituted-2-oxazolidinones. rsc.org These methods are applicable to a wide range of epoxides and amines, demonstrating their versatility. rsc.orgkfupm.edu.sa

EpoxideAmineCatalystConditionsYieldReference
Various EpoxidesAromatic AminesNi-MOF, TBAIAmbient Pressureup to 85% kfupm.edu.sa
Terminal EpoxidesPrimary Aromatic AminesNBu₄I / DBU115 °C, Solvent-free51–95% rsc.org
Ethylene OxideAnilinesS. platensis/IL1 MPa CO₂, Solvent-freeGood rsc.org

Intramolecular Hydroamination Reactions

Intramolecular hydroamination of propargylic carbamates provides a direct route to 1,3-oxazolidin-2-one derivatives. A notable development in this area is the use of a heterogeneous palladium catalyst, specifically Pd(II) species immobilized on amino-functionalized siliceous mesocellular foam (PdII-AmP-MCF). nih.gov This method offers an operationally simple protocol for the cycloisomerization of propargylic carbamates. nih.gov The reaction proceeds efficiently at low catalyst loading and mild temperatures, allowing for the synthesis of a wide array of 1,3-oxazolidin-2-one derivatives. nih.gov A key advantage of this heterogeneous catalyst is its potential for reuse over several reaction cycles, although a gradual decrease in activity may be observed. nih.gov

CatalystSubstrateProductKey FeaturesReference
PdII-AmP-MCFPropargylic Carbamates1,3-Oxazolidin-2-onesHeterogeneous, reusable, mild conditions nih.gov

Table 2: Intramolecular Hydroamination for Oxazolidinone Synthesis.

One-Pot Syntheses from Chlorosulfonyl Isocyanate and Epoxides

A one-pot synthesis of oxazolidinones can be achieved from the reaction of chlorosulfonyl isocyanate (CSI) with epoxides. beilstein-journals.orgnih.gov This method is advantageous due to its mild reaction conditions, not requiring any catalyst, and proceeding at room temperature. beilstein-journals.orgnih.gov The reaction of various epoxides with CSI typically yields a mixture of the desired oxazolidinones and five-membered cyclic carbonates in approximately a 1:1 ratio. beilstein-journals.orgnih.gov Dichloromethane (DCM) has been identified as the optimal solvent for this transformation, providing the best yields. beilstein-journals.orgnih.gov This approach is notable for its simplicity, short reaction times, and straightforward purification process. beilstein-journals.orgnih.gov

Epoxide SubstrateSolventProduct Ratio (Oxazolidinone:Cyclic Carbonate)YieldReference
Phenyl, Benzyl, Fused Cyclic Alkyl EpoxidesDichloromethane~1:1Good beilstein-journals.orgnih.gov

Table 3: One-Pot Synthesis of Oxazolidinones from Epoxides and CSI.

Stereoselective and Asymmetric Synthesis of Chiral N-Nitrated Oxazolidinones

The synthesis of chiral N-nitrated oxazolidinones is of significant interest due to the importance of enantiomerically pure compounds in pharmaceutical applications. Various stereoselective and asymmetric methods have been developed to control the stereochemistry of the oxazolidinone ring.

Chiral Auxiliary-Mediated Protocols

Chiral auxiliaries, such as those derived from amino acids, are widely used to induce stereoselectivity in the synthesis of oxazolidinones. williams.eduwikipedia.orgrsc.org The Evans' oxazolidinone auxiliaries are particularly prominent in directing asymmetric alkylations, aldol (B89426) additions, and other transformations. williams.eduwikipedia.orgrsc.org The steric bulk of the substituent on the chiral auxiliary effectively blocks one face of the molecule, leading to highly diastereoselective reactions. williams.eduwikipedia.org Following the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. williams.edu

Chiral AuxiliaryReaction TypeKey FeaturesReference
Evans' OxazolidinonesAlkylation, Aldol AdditionHigh diastereoselectivity, removable auxiliary williams.eduwikipedia.orgrsc.org
CamphorsultamMichael AdditionHigh diastereoselectivity wikipedia.org

Table 4: Chiral Auxiliary-Mediated Asymmetric Synthesis.

Asymmetric Aldol/Curtius Rearrangement Pathways

An efficient pathway to stereochemically defined 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol reaction and a modified Curtius rearrangement. mdpi.comnih.gov This strategy allows for the rapid construction of the oxazolidinone scaffold with high stereocontrol. mdpi.comnih.gov The process begins with an asymmetric aldol addition to a chiral auxiliary-bearing starting material, followed by a Curtius rearrangement of the resulting carboxylic acid derivative. mdpi.comnih.gov The subsequent intramolecular ring closure of the isocyanate intermediate furnishes the desired chiral oxazolidin-2-one. mdpi.comnih.gov This tandem approach has been successfully applied to the total synthesis of natural products like (−)-cytoxazone. mdpi.comnih.gov

Key ReactionsIntermediateProductSignificanceReference
Asymmetric Aldol, Curtius RearrangementAcyl azide, Isocyanate4,5-disubstituted oxazolidin-2-oneHigh stereocontrol, rapid assembly mdpi.comnih.gov

Table 5: Asymmetric Aldol/Curtius Rearrangement for Chiral Oxazolidinones.

Utilization of α-Amino Acid Derived Precursors

Chiral α-amino acids serve as versatile and readily available starting materials for the synthesis of enantiopure oxazolidinones. academie-sciences.frpitt.edu A common strategy involves the reduction of an N-protected α-amino acid to the corresponding amino alcohol. academie-sciences.fr This chiral amino alcohol can then be cyclized to form the oxazolidinone ring. academie-sciences.fr For instance, N-arylsulfonyl amino alcohols, derived from various amino acids, can be carbonylated using bis-(trichloromethyl) carbonate (BTC) in the presence of a base to afford optically pure N-arylsulfonyloxazolidin-2-ones in good yields. academie-sciences.fr This method preserves the stereochemical integrity of the starting amino acid. academie-sciences.fr

α-Amino Acid DerivativeCarbonylating AgentProductYieldReference
N-Arylsulfonyl amino alcoholsBis-(trichloromethyl) carbonate (BTC)N-Arylsulfonyloxazolidin-2-onesGood academie-sciences.fr

Table 6: Synthesis of Chiral Oxazolidinones from α-Amino Acid Precursors.

Green Chemistry and Sustainable Synthetic Pathways in this compound Synthesis

The development of environmentally conscious synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of this compound and its analogs, green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize renewable resources. These approaches focus on creating more sustainable pathways by employing alternative reagents, catalysts, and reaction conditions compared to traditional methods.

Research into the green synthesis of the foundational 1,3-oxazolidin-2-one ring has explored several innovative routes. One significant advancement is the use of carbon dioxide (CO2), an abundant and renewable C1 resource, as a building block. sciengine.com This approach aligns with the principles of atom economy and the use of renewable feedstocks. For instance, the cycloaddition of CO2 with aziridines, catalyzed by various metal complexes or organocatalysts, presents a direct route to the oxazolidinone core. sciengine.comacs.org Iron-iminopyridine catalysts have shown promise in facilitating this transformation under relatively mild conditions, offering a more sustainable alternative to traditional phosgene-based syntheses. acs.org

Another sustainable strategy involves the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2. mdpi.com This method, often catalyzed by systems like copper(I) bromide in an ionic liquid, can proceed even at atmospheric pressure of CO2, showcasing high efficiency and the potential for catalyst recycling. mdpi.com The use of ionic liquids as a reaction medium is also a key aspect of green chemistry, as they can offer a less volatile and often recyclable alternative to conventional organic solvents. sciengine.com

Once the 1,3-oxazolidin-2-one ring is formed, the subsequent nitration step to produce this compound is also a focus of green chemistry innovation. Traditional nitration often relies on a mixture of concentrated nitric and sulfuric acids, which generates significant acidic waste. ajrconline.org Greener alternatives are being actively investigated. One such method involves the use of copper(II) nitrate (B79036) [Cu(NO3)2], which has been successfully used for the nitration of 1,3-oxazolidin-2-one. mdpi.com The use of solid-supported nitrating agents, such as silica-supported copper(II) nitrate, is another eco-friendly approach that simplifies product purification and minimizes waste. ajrconline.org

Mechanochemical methods, like ball milling, offer a solvent-free route for nitration. researchgate.net While not yet specifically documented for this compound in the reviewed literature, the successful nitration of other deactivated aromatic compounds using reagents like Fe(NO3)3·9H2O/P2O5 under ball-milling conditions suggests its potential applicability. researchgate.net Additionally, nitration using dinitrogen pentoxide (N2O5) in inert perfluorocarbon fluids has been shown to be effective for producing this compound, offering an alternative to traditional strong acid methods. dur.ac.uk

The following tables summarize key research findings in the sustainable synthesis of the 1,3-oxazolidin-2-one ring and its subsequent nitration.

Table 1: Sustainable Synthetic Methods for the 1,3-Oxazolidin-2-one Ring

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)PressureKey Advantages
Aziridine, CO2Fe(IPPrim)3I2CH3CN5010 bar CO2Use of abundant CO2, sustainable iron catalyst. acs.org
Propargylic alcohols, 2-aminoethanols, CO2CuBr / Ionic LiquidIonic Liquid-1 atm CO2High turnover number, recyclable catalyst system, atmospheric pressure. mdpi.com
Aldehydes/Ketones, SerinolNoneSolvent-freeRoom TemperatureAtmosphericCatalyst-free, solvent-free, high yield, serinol from renewable sources. polimi.it
Aryl-substituted 1,2-amino alcohols, Aromatic aldehydesNoneEthanol60-70AtmosphericCatalyst-free, simple work-up, mild conditions. lew.ro

Table 2: Greener Nitration Methods for 1,3-Oxazolidin-2-one

SubstrateNitrating AgentConditionsYieldNoteworthy Aspects
Oxazolidin-2-oneCu(NO3)2--Alternative to strong acid mixtures. mdpi.com
3-trimethylsilyl-2-oxazolidinoneN2O5Perfluorocarbon (PP6) solvent, ambient temp.-Successful nitrodesilylation under inert conditions. dur.ac.uk
Aromatic Compounds (General)Silica supported Cu(NO3)2·3H2OHeterogeneous, room temp.69-95%Solid-supported reagent, easy removal, mild conditions. ajrconline.org
Deactivated Arenes (General)Fe(NO3)3·9H2O/P2O5Ball millingExcellentSolvent-free mechanochemical approach. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 3 Nitro 1,3 Oxazolidin 2 One

Transformation of the Nitro Functional Group

The nitro group is a versatile functional group that can undergo both reductive and oxidative transformations, leading to a variety of nitrogen-containing compounds.

Reductive Pathways: Nitro to Amino Conversion

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion significantly alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com Common methods for this reduction include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

For instance, the reduction of nitroarenes to anilines can be achieved using reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another widely employed method for this transformation. masterorganicchemistry.comwikipedia.org In the context of related oxazolidinone structures, the nitro group of 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one can be reduced to an amino group under hydrogenation conditions. Similarly, the nitro group in 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. smolecule.com

While metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines due to the tendency to form azo compounds, other reagents like sodium hydrosulfite and tin(II) chloride are effective. wikipedia.org The choice of reducing agent can be crucial for achieving selectivity in molecules with multiple reducible functional groups.

The resulting amino group can be further modified. To control its high reactivity and prevent multiple substitutions in subsequent reactions, the amine can be protected, for example, by converting it into an amide using acetic anhydride. masterorganicchemistry.com

Oxidative Transformations

Oxidative transformations of the nitro group on the 3-Nitro-1,3-oxazolidin-2-one ring system are less common compared to reductive pathways. However, oxidative reactions can occur at other sites of substituted oxazolidinones. For example, the hydroxy group of 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one can be oxidized to form the corresponding ketones or aldehydes. In the case of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one, the methoxy (B1213986) group can undergo oxidation to yield corresponding aldehydes or acids. smolecule.com

Ring-Opening Reactions and Subsequent Derivatizations

The 1,3-oxazolidin-2-one ring is susceptible to cleavage under various conditions, providing a route to a diverse array of functionalized molecules.

Base-Mediated Ring Cleavage

The oxazolidinone ring can be opened under basic conditions. For example, treatment of N-allylated N-aryl carbamates with a base can lead to the formation of 3-aryl-5-(iodomethyl)oxazolidin-2-ones through iodocyclocarbamation. organic-chemistry.org While this is a ring-forming reaction, it highlights the reactivity of related precursors under basic conditions. The reverse process, the opening of the oxazolidine (B1195125) ring, can occur in the presence of water, indicating susceptibility to hydrolysis. semanticscholar.org

Electrophilic Attack and Ring Opening

Electrophilic reagents can induce the ring-opening of oxazolidinone derivatives. Organocopper reagents have been shown to mediate the regio- and stereoselective anti-S_N2′ ring-opening of β-(N-Boc-2-oxo-1,3-oxazolidin-5-yl)-α,β-enoates. rsc.org This reaction provides access to various alkene dipeptide isosteres. rsc.org

Furthermore, an electroreductive ring-opening carboxylation of 1,3-oxazolidin-2-ones with carbon dioxide has been developed to synthesize β-amino acids. organic-chemistry.org This process involves the selective cleavage of the C(sp³)–O bond via a single electron transfer at the cathode or through a CO₂•⁻ intermediate. organic-chemistry.org

The cationic ring-opening polymerization of 1,3-oxazolidine-2-thione, a related heterocyclic compound, can be initiated by electrophiles like methyl trifluoromethanesulfonate. researchgate.net The proposed mechanism involves the attack of the initiator's electrophilic methyl group on the electron pair of the monomer's imine functionality. researchgate.net

Cycloaddition Reactions Involving this compound and its Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic systems. While specific examples involving this compound are not prevalent in the searched literature, the oxazolidinone moiety is a common feature in dipolarophiles used in 1,3-dipolar cycloadditions.

For instance, 3-alkenoyl-1,3-oxazolidin-2-ones are frequently used as dipolarophiles in reactions with nitrones to form isoxazolidine (B1194047) derivatives. acs.org These reactions can be catalyzed by chiral phosphine-palladium(II) complexes to achieve high enantioselectivity. acs.org The stereochemical outcome of these cycloadditions can often be rationalized using theoretical models based on density functional theory (DFT). researchgate.net

Nitroalkenes, which share the nitro functional group with the title compound, are also active participants in cycloaddition reactions. They can act as dienophiles in Diels-Alder reactions and participate in [3+2] cycloadditions with nitrile N-oxides and nitrones to form nitro-substituted isoxazolines and isoxazolidines, respectively. nih.govmdpi.comsci-hub.se The regioselectivity of these reactions is a key aspect, with theoretical calculations often employed to predict the preferred regioisomer. mdpi.com

The following tables summarize key reactants and products in the discussed transformations.

Table 1: Reactants and Products in Reductive Transformations

Reactant Reagent(s) Product
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one Hydrogenation 4-[Hydroxy(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one H₂, Pd catalyst 3-(2-Amino-4-nitrophenyl)-1,3-oxazolidin-2-one

Table 2: Reactants and Products in Ring-Opening Reactions

Reactant Reagent(s) Product
β-(N-Boc-2-oxo-1,3-oxazolidin-5-yl)-α,β-enoates Organocopper reagents Alkene dipeptide isosteres

Table 3: Reactants in Cycloaddition Reactions

Dipole/Dienophile Dipolarophile/Diene Product Type
Nitrones 3-Alkenoyl-1,3-oxazolidin-2-ones Isoxazolidines
Nitrile N-oxides Nitroalkenes Nitro-substituted isoxazolines

1,3-Dipolar Cycloadditions

Reaction Mechanisms and Intermediate Characterization

The mechanisms of cycloaddition reactions involving this compound and related compounds are complex and can proceed through different pathways, including concerted and stepwise routes. The characterization of intermediates is crucial for elucidating these mechanisms.

The debate between a concerted (Huisgen's mechanism) and a stepwise diradical (Firestone's mechanism) pathway has been a central theme in the study of 1,3-dipolar cycloadditions. scispace.comnih.gov Computational studies suggest that for many common dipolarophiles, the concerted mechanism is favored. nih.gov However, the presence of substituents that can stabilize radical or ionic intermediates can make a stepwise mechanism more competitive. scispace.com

In some cases, a stepwise mechanism involving a zwitterionic intermediate is proposed. For instance, the reaction of epoxides with chlorosulfonyl isocyanate to form oxazolidinones has been suggested to proceed through a zwitterionic intermediate. beilstein-journals.org However, DFT calculations have also indicated an asynchronous concerted mechanism for this reaction. beilstein-journals.org The formation of zwitterionic intermediates is also considered in the [3+2] cycloaddition of nitrones, particularly when polar reactants are involved. mdpi.commdpi.com For example, the reaction of (Z)-C,N-diphenylnitrone with 1,1-dinitroethene (B14691783) is thought to proceed via a zwitterionic intermediate. mdpi.com

Computational studies on the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with electron-rich alkenes suggest a polar, one-step mechanism, with attempts to locate zwitterionic intermediates being unsuccessful. mdpi.comresearchgate.net Similarly, the cycloaddition of nitrous oxide with conjugated nitroalkenes is proposed to occur via a polar, single-step mechanism, with no evidence for zwitterionic intermediates. mdpi.com

The stereochemical outcome of a reaction can provide clues about its mechanism. A concerted mechanism generally leads to a stereospecific reaction, while a stepwise mechanism with a long-lived intermediate may result in a loss of stereochemistry. The different stereochemical outcomes observed in concerted 1,3-dipolar cycloadditions and stepwise nucleophilic additions to the same nitrones support the idea of distinct, Lewis acid-influenced mechanisms. academie-sciences.fracademie-sciences.fr

Catalysis, particularly Lewis acid catalysis, is a powerful tool for controlling the outcome of cycloaddition reactions. As discussed in section 3.3.2, Lewis acids can influence regioselectivity by coordinating to the reactants and altering their electronic and steric properties. researchgate.netthieme-connect.comresearchgate.net

Chiral Lewis acids are instrumental in achieving asymmetric catalysis, leading to the formation of enantiomerically enriched products. acs.orgacs.orgnih.gov For example, palladium(II) complexes with chiral phosphine (B1218219) ligands, such as (S)-TolBINAP, have been successfully used to catalyze the asymmetric 1,3-dipolar cycloaddition of nitrones to 3-alkenoyl-1,3-oxazolidin-2-ones, affording isoxazolidine derivatives in high yields and with high enantioselectivities. acs.orgacs.org

The choice of catalyst can be critical. Different metal catalysts, such as those based on copper, nickel, or titanium, can lead to different levels of selectivity. acs.orgrsc.org For instance, Ti(OPr)₂Cl₂ in combination with a TADDOL ligand has been used to control the regioselectivity of nitrone cycloadditions. illinois.edu The development of novel catalysts, including organic catalysts and metal complexes, continues to be an active area of research aimed at improving the efficiency and selectivity of these important reactions. scispace.comresearchgate.net

Role of Catalysis in Directing Reaction Outcomes

Palladium-Catalyzed Processes

Palladium catalysis offers a versatile platform for a variety of organic transformations, and while direct studies on this compound are limited, the reactivity of related nitro compounds and carbamates under palladium catalysis provides valuable insights. The nitro group can undergo several transformations, including reduction and participation in coupling reactions.

One of the most common palladium-catalyzed reactions involving nitroarenes is their reductive carbonylation to form carbamates. homkat.nlresearchgate.netresearchgate.net This process typically involves the reaction of a nitro compound with carbon monoxide and an alcohol in the presence of a palladium catalyst. homkat.nl The mechanism is thought to proceed through the reduction of the nitro group to a nitroso intermediate, followed by further reduction and carbonylation. Given that this compound is an N-nitro carbamate, it is plausible that it could undergo palladium-catalyzed denitration followed by subsequent transformations.

Furthermore, palladium catalysts are widely used for the reduction of nitro groups to amines. For instance, the reduction of 3-(2-nitrophenyl)-1,3-oxazolidin-2-one (B2443186) to 3-(2-aminophenyl)-1,3-oxazolidin-2-one (B1372522) is effectively achieved using catalytic hydrogenation with H₂ over a palladium-on-carbon (Pd/C) catalyst. vulcanchem.com This suggests that the nitro group of this compound could be selectively reduced to the corresponding hydrazine (B178648) derivative under similar conditions.

Palladium-catalyzed cross-coupling reactions are another important area. While direct cross-coupling involving the N-NO₂ bond of this compound has not been extensively reported, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) can produce N-aryl carbamates. nih.govorganic-chemistry.org This reaction proceeds through an isocyanate intermediate, which is then trapped by an alcohol. This methodology provides a potential, albeit indirect, route to functionalized oxazolidinones.

The table below summarizes representative palladium-catalyzed reactions of compounds analogous to this compound.

ReactantCatalyst/ReagentsProductYieldReference
Aromatic Nitro CompoundPd catalyst, CO, MethanolCarbamateNot specified homkat.nl
3-(2-Nitrophenyl)-1,3-oxazolidin-2-oneH₂/Pd-C3-(2-Aminophenyl)-1,3-oxazolidin-2-oneNot specified vulcanchem.com
Aryl Chloride/TriflatePd catalyst, Sodium Cyanate, AlcoholN-Aryl CarbamateGood nih.govorganic-chemistry.org
Lanthanide Triflate Catalysis

Lanthanide triflates (Ln(OTf)₃) are known to be highly effective and water-tolerant Lewis acid catalysts for a wide range of organic reactions. researchgate.netpsu.edu Their application in reactions involving nitro compounds has been explored, particularly in the context of nitration of aromatic compounds. researchgate.net Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be a particularly effective catalyst for the nitration of simple aromatics using nitric acid. scispace.com

While direct catalytic reactions of this compound with lanthanide triflates are not well-documented, the stability of these catalysts in the presence of nitro groups suggests their potential utility. scispace.com Lanthanide triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), have been successfully employed in three-component coupling reactions of aldehydes, hydroxylamines, and alkenes to furnish isoxazolidine derivatives. oup.com In these reactions, an alkene component, such as 3-(2-butenoyl)-1,3-oxazolidin-2-one, undergoes a 1,3-dipolar cycloaddition with a nitrone generated in situ. oup.com This demonstrates the ability of lanthanide triflates to activate substrates containing an oxazolidinone moiety.

The Lewis acidity of lanthanide triflates could potentially activate the carbonyl group of the oxazolidinone ring in this compound, facilitating nucleophilic attack. The interaction between the lanthanide ion and the nitro group might also play a role in modulating the reactivity of the molecule.

The following table presents examples of lanthanide triflate-catalyzed reactions involving related oxazolidinone-containing compounds.

ReactantsCatalystProductYieldDiastereoselectivity (endo/exo)Reference
Benzaldehyde, N-Benzylhydroxylamine, 3-(2-Butenoyl)-1,3-oxazolidin-2-one20 mol% Yb(OTf)₃Isoxazolidine derivative82%94/6 oup.com
Benzaldehyde, N-Benzylhydroxylamine, 3-(2-Butenoyl)-1,3-oxazolidin-2-one20 mol% Sc(OTf)₃Isoxazolidine derivative77%96/4 oup.com
Heterogeneous Catalysis Systems

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling, making it an attractive approach for industrial applications. While specific studies on the heterogeneous catalysis of this compound are sparse, related transformations provide a basis for potential applications.

A notable example is the use of palladium on carbon (Pd/C) for the hydrogenation of nitro groups, as previously mentioned for 3-(2-nitrophenyl)-1,3-oxazolidin-2-one. vulcanchem.com This solid-supported catalyst is highly efficient and can be easily separated from the reaction mixture.

In a different context, heterogeneous synergistic catalysis using SBA-15 immobilized chiral amines has been developed for the aza-Michael–Henry tandem reaction to synthesize chiral 3-nitro-1,2-dihydroquinoline. mdpi.com This system effectively catalyzes the reaction between an aminobenzaldehyde and a β-nitrostyrene, demonstrating the feasibility of using supported catalysts for complex transformations involving nitro compounds. mdpi.com

Furthermore, a magnetic nanocomposite has been reported as a heterogeneous catalyst for the synthesis of NH-1,3-oxazolidin-2-ones from α-epoxyketones and sodium cyanate, as well as for the reduction of nitro compounds. researchgate.net This highlights the potential of developing multifunctional heterogeneous catalysts for reactions involving the oxazolidinone core and the nitro group.

The table below provides an overview of relevant heterogeneous catalytic systems.

ReactionCatalystSubstratesProductKey FindingReference
Nitro group reductionPd/C3-(2-Nitrophenyl)-1,3-oxazolidin-2-one3-(2-Aminophenyl)-1,3-oxazolidin-2-oneEfficient reduction of the nitro group. vulcanchem.com
Aza-Michael–Henry tandem reactionSBA-15 immobilized chiral amine2-Aminobenzaldehyde, β-NitrostyreneChiral 3-Nitro-1,2-dihydroquinolineHigh yield and enantioselectivity. mdpi.com
Synthesis of NH-1,3-oxazolidin-2-ones and nitro reductionCoFe₂O₄/Pr-SO₃H magnetic nanocompositeα-Epoxyketones, NaOCN; Nitro compoundsNH-1,3-oxazolidin-2-ones; AminesSuperior catalytic performance under green conditions. researchgate.net

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Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of a crystalline solid, providing unequivocal information on bond lengths, bond angles, and conformational details. This technique is crucial for confirming the molecular structure of 3-Nitro-1,3-oxazolidin-2-one and understanding the influence of the nitro group on the geometry of the oxazolidinone ring.

While the crystal structure of this compound itself is not readily found in published crystallographic databases, data from analogous compounds, such as 3-acetyloxazolidin-2-one, offer significant insights into the structural characteristics of the N-substituted oxazolidin-2-one core. For instance, the crystal structure of 3-acetyloxazolidin-2-one reveals a planar imide nitrogen, with the exocyclic carbonyl group oriented anti to the ring N–C(=O) bond mdpi.com. This planarity is a key feature that influences the electronic and steric properties of the molecule.

The process of X-ray crystallographic analysis involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. Key parameters obtained from this analysis include the unit cell dimensions (a, b, c), the angles between the cell axes (α, β, γ), and the space group, which describes the symmetry of the crystal lattice.

Table 1: Illustrative Crystallographic Data for an N-Acyl-oxazolidinone Analogue (3-Acetyloxazolidin-2-one) mdpi.com

Parameter Value
Chemical Formula C₅H₇NO₃
Crystal System Monoclinic
Space Group Pn
a (Å) 6.9924(9)
b (Å) 5.1635(4)
c (Å) 8.1820(10)
β (°) 108.8310(14)
Volume (ų) 279.60(5)

This data is for 3-acetyloxazolidin-2-one and serves as an example of the type of information obtained from an X-ray crystallographic study of an N-substituted oxazolidin-2-one.

The determination of the crystal structure of this compound would provide invaluable data on the planarity of the N-nitro group relative to the oxazolidinone ring and any intermolecular interactions, such as hydrogen bonding, that might influence its solid-state packing and physical properties.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (Applicable to Chiral Derivatives)

For chiral derivatives of this compound, which are common in asymmetric synthesis and pharmaceutical applications, assessing the enantiomeric purity is of utmost importance. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. Enantiomers will produce mirror-image CD spectra, with positive and negative Cotton effects (peaks and troughs) at specific wavelengths. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. Therefore, by comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately determined.

While specific CD spectral data for chiral derivatives of this compound are not extensively documented, studies on other chiral oxazolidinones demonstrate the utility of this technique. For instance, in the synthesis of (−)-cytoxazone, a natural product containing an oxazolidinone ring, the absolute configuration was confirmed by comparing its CD spectrum with that of an authentic sample mdpi.com.

The application of chiroptical spectroscopy to a chiral derivative of this compound would involve dissolving the sample in a suitable solvent and measuring its CD spectrum over a range of wavelengths. The resulting spectrum would provide a unique fingerprint for a specific enantiomer, allowing for both qualitative confirmation of the absolute configuration (by comparison with a known standard) and quantitative determination of enantiomeric purity.

Table 2: Illustrative Application of Chiroptical Spectroscopy in Oxazolidinone Chemistry

Technique Application Information Obtained
Circular Dichroism (CD) Assessment of enantiomeric purity of chiral oxazolidinone derivatives. Sign and magnitude of Cotton effects, allowing for determination of absolute configuration and enantiomeric excess.

In addition to CD spectroscopy, other chiroptical methods and chiral separation techniques are crucial for the analysis of enantiomeric mixtures of oxazolidinone derivatives. Methods such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) using chiral stationary or mobile phases are routinely employed to separate and quantify enantiomers, providing a direct measure of enantiomeric purity semmelweis.hunih.govnih.gov. These chromatographic methods, often coupled with chiroptical detectors, offer a comprehensive approach to the stereochemical quality control of chiral this compound derivatives.

Computational and Theoretical Studies on 3 Nitro 1,3 Oxazolidin 2 One

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations offer a detailed picture of the electron distribution within the 3-Nitro-1,3-oxazolidin-2-one molecule, which is fundamental to understanding its stability and chemical behavior.

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org This analysis provides a chemically intuitive map of electron pair localization, distinguishing between core electrons, covalent bonds, and lone pairs. wikipedia.org

For this compound, an ELF analysis would be expected to show distinct localization basins. High ELF values would be anticipated for the core shells of the carbon, nitrogen, and oxygen atoms. In the valence shell, maxima would be located along the C-C, C-H, C-N, and C-O single bonds, as well as the C=O double bond, indicating the regions of shared covalent electron pairs. Furthermore, pronounced localization corresponding to the lone pairs on the oxygen atoms of the carbonyl and nitro groups, and the oxygen within the oxazolidinone ring, would be visible. The region of the N-N bond between the ring nitrogen and the nitro group is of particular interest, as ELF can provide insight into the nature and strength of this bond. The analysis helps in visualizing the impact of the strongly electron-withdrawing nitro group on the electron density of the entire heterocyclic ring system. researchgate.netresearchgate.net

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms in a molecule, resulting in the assignment of partial atomic charges. uni-rostock.deresearchgate.net Unlike other methods, NPA is known for its numerical stability and provides a more realistic description of the electron distribution, especially in molecules with significant ionic character. researchgate.net

In this compound, the NPA would quantify the significant electronic effects of its functional groups. The N-nitro group is a powerful electron-withdrawing group, which strongly influences the charge distribution. The NPA is expected to assign a substantial positive charge to the nitrogen atom of the nitro group and the nitrogen atom in the oxazolidinone ring. Conversely, the oxygen atoms of both the nitro and carbonyl groups would carry significant negative charges. The carbon atom of the carbonyl group is also expected to be highly electropositive due to its bonds with two oxygen atoms and a nitrogen atom. This charge distribution is critical for predicting the molecule's electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Below is an illustrative table of expected NPA charges for key atoms in the this compound structure, based on the known electronic effects of its constituent functional groups.

AtomExpected NPA Charge (a.u.)Rationale
O (Carbonyl)Highly NegativeHigh electronegativity and participation in a polar double bond.
C (Carbonyl)Highly PositiveBonded to two highly electronegative atoms (O and N).
N (Ring)PositiveBonded to the electron-withdrawing nitro group and carbonyl group.
O (Ring)NegativeElectronegative atom within the heterocyclic ring.
N (Nitro Group)Highly PositivePart of the strongly electron-withdrawing nitro functionality.
O (Nitro Group)Highly NegativeHighly electronegative atoms attached to a positively charged nitrogen.

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the electronic density of a system. mdpi.comresearchgate.net These calculations yield reactivity indices that are powerful tools for predicting and explaining the chemical reactivity of molecules. nih.gov

Key global reactivity indices for this compound would include:

Electronic Chemical Potential (μ): Related to the molecule's tendency to exchange electron density with its environment.

Chemical Hardness (η): Measures the resistance to a change in its electron distribution.

Global Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile, or electron acceptor. researchgate.net

Given the presence of the N-nitro group, this compound is expected to have a high global electrophilicity index (ω), classifying it as a strong electrophile. Local reactivity indices, such as the Fukui function or Parr functions (Pk+ and Pk-), can be used to identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. mdpi.comnih.gov For this molecule, the sites most susceptible to nucleophilic attack (indicated by the maxima of the Pk+ function) would likely be the carbonyl carbon and the nitrogen atom of the nitro group.

An illustrative table of CDFT indices is presented below.

IndexSymbolExpected Value/CharacteristicSignificance for Reactivity
Electronic Chemical PotentialμNegativeIndicates the tendency to accept electrons.
Chemical HardnessηModerately HighIndicates significant resistance to charge transfer.
Global Electrophilicity IndexωHighStrong electrophile, prone to react with nucleophiles. researchgate.net
Local Nucleophilic Parr FunctionPk-Maxima on ring and carbonyl oxygen atoms.Predicts sites for electrophilic attack.
Local Electrophilic Parr FunctionPk+Maxima on the carbonyl carbon and nitro-group nitrogen.Predicts sites for nucleophilic attack. mdpi.comnih.gov

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. mdpi.comresearchgate.net It allows for the exploration of reaction pathways and the characterization of transient species like transition states, providing deep mechanistic insights. rsc.org

Potential Energy Surface (PES) mapping is a computational technique used to visualize the energy of a molecular system as a function of its geometry. researchgate.netbohrium.com By mapping the PES, chemists can identify the most energetically favorable pathways for a reaction, known as the minimum energy path (MEP). researchgate.net This involves locating stable molecules (reactants, products) and intermediates, which correspond to local minima on the surface, and the transition states that connect them. chemrxiv.orgresearchgate.net

For this compound, PES mapping could be employed to study various reactions, such as its synthesis via N-nitration of the 1,3-oxazolidin-2-one precursor or its subsequent reactions, like nucleophilic ring-opening. For instance, in a reaction with a nucleophile, DFT calculations would map the energy changes as the nucleophile approaches the molecule, bonds to an electrophilic center (e.g., the carbonyl carbon), and potentially causes the ring to open. The resulting map would show the energy barriers for each step, allowing researchers to determine the most likely reaction mechanism. u-szeged.hu

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. acs.org Computationally, a transition state is characterized as a first-order saddle point on the PES, having one and only one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

The characterization of transition states is crucial for understanding reaction kinetics, as the energy of the TS relative to the reactants determines the activation energy barrier. For reactions involving this compound, DFT would be used to locate the precise geometry of the transition states for proposed mechanistic steps. For example, in the synthesis of oxazolidinones from nitro-olefins and sulfur ylides, DFT calculations have been used to find the transition states for the key addition step, revealing the free energy barriers that control stereoselectivity. acs.org Similarly, for a ring-opening reaction of this compound, locating the TS would provide the activation energy, which is essential for predicting the reaction rate under different conditions.

Reaction StepReactantsTransition State (TS)Products/IntermediatesActivation Energy (Illustrative)
N-Nitration1,3-Oxazolidin-2-one + Nitrating Agent (e.g., NO₂⁺)Structure showing partial bond formation between N(ring) and N(nitro).This compoundModerate
Nucleophilic attack at Carbonyl CThis compound + Nucleophile (Nu⁻)Structure with partial C-Nu bond formation and C=O bond elongation.Tetrahedral intermediateVaries with nucleophile
Ring OpeningTetrahedral intermediateStructure showing partial cleavage of the C-O ring bond.Ring-opened productHigh

Solvent Effects in Computational Modeling

In computational modeling of this compound and related nitro-substituted heterocyclic compounds, accounting for solvent effects is crucial for accurately predicting their properties and behavior in solution. Theoretical studies frequently employ both implicit and explicit solvent models to simulate the influence of the surrounding medium.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. Within this framework, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this continuum. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent. For instance, the Integral Equation Formalism variant of PCM (IEFPCM) has been successfully used in conjunction with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to interpret the spectral properties of nitro-substituted compounds in various solvents. qu.edu.qa Such studies demonstrate that the inclusion of an implicit solvation model is essential for achieving good agreement between experimentally observed and computationally simulated UV/Vis absorption spectra. qu.edu.qa

The choice of solvent can significantly influence molecular properties. For example, the solvatochromic behavior of certain nitro-containing molecules, where the absorption wavelength changes with solvent polarity, can be investigated computationally. qu.edu.qa Studies on the solubility of related compounds like 3-nitro-1,2,4-triazol-5-one (NTO) in different solvent blends also rely on computational methodologies to understand preferential solvation and interpret solubility data. researchgate.net These computational approaches, including the use of the Hansen solubility parameter and various correlative models, are vital for understanding how solvent-solute interactions govern the compound's behavior in different chemical environments. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential tools for understanding the three-dimensional structure of this compound and its influence on the molecule's reactivity and properties. slideshare.net These studies involve identifying the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them.

The conformational preferences of the 1,3-oxazolidin-2-one ring are significantly influenced by stereoelectronic effects. These effects arise from the interaction between electron orbitals, which can stabilize or destabilize certain conformations. nih.gov A key stereoelectronic interaction in such heterocyclic systems is hyperconjugation, which involves the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty antibonding orbital. nih.gov

In systems containing nitrogen atoms within a heterocyclic ring, interactions such as the delocalization of the nitrogen lone pair (nN) into an antibonding sigma orbital (σ) of an adjacent C-H bond (an nN→σC–H interaction) can be a dominant factor in determining conformational stability. nih.gov The stability of a particular conformer is dictated by the spatial orientation of these interacting orbitals. nih.gov Computational techniques like Natural Bond Orbital (NBO) analysis, often performed using DFT, are employed to identify and quantify the energetic contribution of these hyperconjugative interactions, thereby explaining the observed conformational preferences. nih.gov

Table 1: Key Stereoelectronic Interactions Influencing Heterocycle Conformation

Interaction Type Description Typical Stabilizing Energy (kcal/mol) Computational Analysis Method
Hyperconjugation nN→σ*C–H 1 - 5 Natural Bond Orbital (NBO)
Anomeric Effect nX→σ*C–Y (X, Y = heteroatoms) 1 - 10 NBO, AIM

| Homohyperconjugation | σC-C→σ*C-H | < 1 | NBO |

Note: Stabilizing energies are generalized and vary significantly based on the specific molecular system.

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions involving this compound, particularly its regioselectivity and stereoselectivity. rsc.org DFT calculations are frequently used to model reaction pathways, such as [3+2] cycloaddition reactions, which are common for nitro-substituted compounds. mdpi.comnih.gov

By calculating the activation energies for all possible regioisomeric and stereoisomeric pathways, researchers can predict the kinetically favored product. nih.gov For example, in the cycloaddition of nitro-substituted compounds, analysis of the kinetic parameters often shows a clear preference for the formation of one specific regioisomer. mdpi.com

Conceptual DFT (CDFT) is another valuable approach. It uses reactivity indices, such as global electrophilicity and nucleophilicity, as well as local indices, to predict how molecules will interact. mdpi.comnih.gov In many polar reactions, the regioselectivity is controlled by the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. mdpi.comresearchgate.net However, computational studies have also revealed that in some cases, steric effects, rather than local electronic interactions, can be the determining factor for regioselectivity. mdpi.com The stereochemical outcome of reactions can also be rationalized by analyzing the geometry of the transition states. mdpi.com

Thermochemical Calculations and Stability Assessments

Thermochemical calculations are performed to assess the thermodynamic stability of this compound. High-level quantum chemical methods, such as the Gaussian-n (e.g., G3MP2B3) composite methods, are used to accurately estimate gas-phase thermochemical properties. mdpi.com

Key properties calculated include the standard molar enthalpy of formation (ΔfH°m) and the standard molar Gibbs energy of formation (ΔfG°m). mdpi.com The enthalpy of formation provides insight into the energetic stability of the molecule relative to its constituent elements. A more negative value indicates greater enthalpic stability. The Gibbs energy of formation, which also includes an entropic component, is the ultimate determinant of thermodynamic stability under standard conditions. mdpi.com

By comparing the calculated Gibbs energies of formation for different isomers or related compounds, a definitive ranking of their relative thermodynamic stability can be established. mdpi.com These computational results are crucial for understanding the intrinsic stability of the molecule, which is influenced by factors such as ring strain and the energetic contribution of the nitro group. mdpi.com

Table 2: Example of Calculated Thermochemical Data for Related Benzoxazolinone Derivatives in the Gas Phase

Compound ΔfH°m (g, 298.15 K) kJ·mol−1 ΔfG°m (g, 298.15 K) kJ·mol−1 Relative Stability Ranking
2-Benzoxazolinone (BOA) -130.1 ± 2.6 -4.6 ± 2.6 1 (Most Stable)
3-Methyl-2-benzoxazolinone (3MBOA) -113.3 ± 2.6 28.1 ± 2.6 2

| 6-Nitro-2-benzoxazolinone (6NBOA) | -119.2 ± 3.5 | 68.6 ± 3.5 | 3 (Least Stable) |

Source: Data derived from a study on benzoxazolinone derivatives to illustrate the type of information obtained from thermochemical calculations. mdpi.com

Tautomerism and Isomeric Preferences

Computational studies are essential for investigating the potential tautomerism and isomeric preferences of this compound. Nitro groups attached to heterocyclic systems can potentially exhibit tautomerism, most notably the nitro-aci-nitro tautomerism. researchgate.net The nitro form contains the -NO2 group, while the aci-nitro (or nitronic acid) form has the =N(O)OH structure.

Quantum chemical calculations using methods such as Hartree-Fock (HF), DFT (e.g., B3LYP), and Møller–Plesset perturbation theory (MP2) are employed to determine the relative energies and stabilities of these different tautomeric forms. researchgate.net These calculations can also map the potential energy surface for the interconversion between tautomers, identifying the transition states and energy barriers for the proton transfer reactions. researchgate.net

For many nitro compounds, the nitro form is found to be significantly more stable than the aci-nitro tautomer in the gas phase or in neutral solution. researchgate.net However, computational results can also show that the aci-nitro form may become more accessible under specific conditions, such as in an acidic environment. researchgate.net Ab initio calculations on related azolidine systems have shown that the preferred tautomeric form in solution can be reliably predicted, with some substituted systems existing as a mixture of tautomers. carnegiescience.edu

Table 3: Hypothetical Relative Stabilities of this compound Tautomers Based on Analogous Systems

Tautomer Structure Relative Energy (Gas Phase) (kcal/mol) Notes
Nitro (most stable) R-NO2 0.0 Typically the most stable form.

| Aci-Nitro | R=N(O)OH | +10 to +15 | Significantly less stable, but may be involved in reaction mechanisms. |

Note: The relative energy values are illustrative, based on findings for related nitro compounds. researchgate.net

Applications in Advanced Organic Synthesis Non Therapeutic

Asymmetric Synthesis and Chiral Auxiliary Applications

The oxazolidinone framework is a cornerstone in the field of asymmetric synthesis, most famously exemplified by Evans auxiliaries. These chiral molecules are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be cleanly removed. While research into the synthesis of chiral N-nitrated oxazolidinones is of significant interest, their application as chiral auxiliaries is an evolving area.

Stereocontrolled Carbon-Carbon and Carbon-Heteroatom Bond Formation

The versatility of the oxazolidinone scaffold makes it an invaluable tool in asymmetric synthesis, enabling the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the synthesis of complex, enantiomerically pure natural products and other biologically active molecules. By attaching a chiral oxazolidinone to an acyl group, the steric hindrance provided by the substituent on the chiral center (e.g., at the C4 position) effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. This principle is widely used in reactions such as:

Asymmetric Aldol (B89426) Reactions: Creating chiral β-hydroxy carbonyl compounds.

Asymmetric Alkylations: Forming stereocenters via the addition of alkyl halides to chiral enolates.

Asymmetric Michael Additions: Controlling the 1,4-addition of nucleophiles to α,β-unsaturated systems.

While these applications are well-established for N-acyl oxazolidinones, the specific influence of an N-nitro group on the stereodirecting ability of the auxiliary is a subject for more detailed investigation. The strong electron-withdrawing nature of the nitro group could potentially modulate the reactivity and geometry of the corresponding enolates, offering a different profile of selectivity compared to traditional N-acyl auxiliaries.

Design of Chiral Catalysts and Ligands

The rigid, well-defined structure of the oxazolidinone ring makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. By incorporating coordinating atoms (e.g., nitrogen, oxygen, phosphorus) into a chiral oxazolidinone-containing molecule, ligands can be designed to create a specific chiral environment around a metal center. This, in turn, can induce high levels of enantioselectivity in a wide range of catalytic transformations, including hydrogenations, cyclopropanations, and conjugate additions.

However, the direct application of 3-Nitro-1,3-oxazolidin-2-one itself as a building block for chiral catalysts and ligands is not extensively documented in current research literature. The focus has predominantly been on the synthesis of the molecule and its potential as a reactive intermediate rather than as a component of catalytic systems.

Building Blocks for Complex Molecular Architectures

Beyond its use as a transient chiral director, the oxazolidinone ring serves as a stable and versatile building block for synthesizing more elaborate molecular structures. Its susceptibility to ring-opening reactions provides access to key functional group arrays.

Precursors to β-Amino Alcohols and Related Heterocycles

The 1,3-oxazolidin-2-one ring is a protected form of a β-amino alcohol, a crucial motif in numerous biologically active compounds. The ring can be cleaved under various conditions to unmask this functionality. Research has shown that substituted 3-nitro-1,3-oxazolidin-2-ones can undergo hydrolysis to yield β-nitroamino alcohol derivatives. whiterose.ac.uk This transformation highlights the utility of the N-nitro oxazolidinone core as a stable precursor that can be converted into functionalized amino alcohols through a ring-opening process.

ReactantConditionsProductSignificance
4,4-dimethyl-3-nitro-1,3-oxazolidin-2-oneDeionised water, 40 °C, 48 hours2-methyl-2-(nitroamino)propan-1-olDemonstrates the ring-opening of a this compound derivative to form a β-nitroamino alcohol. whiterose.ac.uk

This strategic ring-opening provides a pathway to synthetically valuable intermediates that can be further elaborated into other heterocyclic systems or incorporated into larger target molecules.

Incorporation into Foldamers and Polymeric Materials

The rigid heterocyclic structure of oxazolidinones makes them suitable monomers for the construction of polymers and foldamers—oligomers that adopt well-defined, folded conformations. The ability of related heterocyclic compounds, such as 1,3-oxazolidine-2-thione, to undergo cationic ring-opening polymerization suggests a potential route for creating polymers from oxazolidinone-based monomers.

Incorporating the this compound moiety into a polymer backbone could impart unique properties to the resulting material, stemming from the high polarity and reactivity of the N-nitro group. However, specific studies detailing the polymerization of this compound or its integration into foldamer structures are not yet prominent in the scientific literature.

Role in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The synthesis of the foundational 1,3-oxazolidin-2-one ring can itself be achieved through MCRs, such as the three-component coupling of an epoxide, an amine, and carbon dioxide.

While the synthesis of the ring is amenable to multicomponent strategies, the role of this compound as a reactant within a cascade or multicomponent reaction is less explored. Its structure contains multiple reactive sites—the electrophilic carbonyl carbon, the potentially labile N-NO₂ bond, and the ring itself, which can be opened. This suggests a potential for its participation in complex, one-pot transformations where it could act as a linchpin, bringing together multiple components or triggering a sequence of intramolecular reactions. Future research may uncover novel cascade and multicomponent reactions that leverage the unique reactivity of this energetic heterocycle.

Synthesis of Other Heterocyclic Compounds

While the primary application of many oxazolidinones in organic synthesis is as chiral auxiliaries, the presence of the nitro group on the nitrogen atom of this compound opens up unique avenues for its transformation into different heterocyclic systems. These transformations often leverage the electron-withdrawing nature of the nitro group and the potential for its elimination or participation in cyclization reactions.

One notable transformation is the conversion of N-nitroamides, a class of compounds to which this compound belongs, into 1,2,4-oxadiazoles. This synthetic route typically involves the reaction of an N-nitroamide with a nitrile in the presence of a dehydrating agent or under thermal conditions. The reaction proceeds through a presumed nitrilium ion intermediate, which then undergoes cyclization with the in situ generated nitrile oxide from the N-nitroamide. While specific examples utilizing this compound are not extensively documented, the general reactivity pattern of N-nitroamides suggests its potential as a precursor for substituted 1,2,4-oxadiazoles.

Furthermore, the oxazolidinone ring itself can undergo transformations. For instance, hydrolysis of this compound can lead to the formation of 2-(nitroamino)-ethanol, an acyclic precursor that could potentially be used in the synthesis of other heterocyclic systems.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound based on the known reactivity of related compounds.

Starting MaterialReagents and ConditionsResulting Heterocyclic Compound
This compoundNitriles, Dehydrating Agent (e.g., P2O5) or Heat1,2,4-Oxadiazoles
This compoundHydrolysis (e.g., aqueous acid or base)(Intermediate for) Various Heterocycles

Table 1: Potential Synthetic Transformations of this compound into Other Heterocyclic Compounds

Detailed research into the reaction of this compound with various nucleophiles and under different reaction conditions is an active area of investigation. The goal is to expand its utility as a building block in synthetic organic chemistry for the creation of novel and complex heterocyclic molecules with potential applications in various fields. The development of methodologies for the denitrative cyclization and skeletal rearrangement of this compound could provide access to a wide array of valuable heterocyclic structures.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of energetic materials, including nitrated compounds, often involves highly exothermic and potentially hazardous reactions. europa.eu Flow chemistry, which involves performing reactions in continuous-flow systems like tubes or capillaries rather than traditional batch reactors, offers substantial advantages in this context. europa.euresearchgate.net The integration of flow chemistry into the synthesis of 3-Nitro-1,3-oxazolidin-2-one represents a critical future direction for improving process safety and efficiency. europa.eu

Future research will likely focus on developing multistep continuous-flow processes that integrate the formation of the oxazolidinone ring and its subsequent nitration without the need for isolating intermediates. researchgate.net The use of packed-bed reactors with heterogeneous catalysts could further streamline these processes, allowing for easy catalyst separation and reuse. researchgate.net Automated synthesis platforms, guided by real-time reaction monitoring and machine learning algorithms, could enable rapid optimization of reaction conditions and the on-demand synthesis of this compound and its derivatives.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Nitration Reactions
ParameterBatch SynthesisContinuous Flow Synthesis
SafetyHigher risk of thermal runaway due to large reaction volumes and poor heat transfer.Inherently safer due to small reactor volumes, superior heat and mass transfer, and better control over reaction conditions. europa.eu
Efficiency & ProductivityLimited by heat and mass transfer; downtime required for cleaning and setup between batches.Higher productivity through continuous operation; improved mixing and heat efficiency lead to faster reactions and higher yields. europa.euresearchgate.net
ReproducibilityCan be variable due to localized "hot spots" and inconsistent mixing.High reproducibility due to precise control over reaction parameters. europa.eu
ScalabilityScaling up can be challenging and may introduce new safety risks.Easier to scale by running the system for longer periods ("scaling out") or using larger reactors. acs.org

Development of Novel Catalytic Systems and Methodologies

Advances in catalysis are crucial for the efficient and selective synthesis of the this compound scaffold. While methods exist for creating the core oxazolidinone ring, future research will target the development of novel catalytic systems that are more sustainable, efficient, and selective. organic-chemistry.orgnih.gov

Current research on oxazolidinone synthesis has explored a variety of catalysts, including palladium, silver, nickel, and organocatalysts, for reactions such as cycloadditions and carbonylations. organic-chemistry.org For instance, tetraarylphosphonium salts have been shown to catalyze the [3+2] coupling of isocyanates and epoxides, while silver catalysts can facilitate carbon dioxide incorporation with propargylic amines to form the oxazolidinone ring. organic-chemistry.org

Emerging research avenues will likely focus on:

Direct Catalytic N-Nitration: Developing catalysts that can directly and selectively nitrate (B79036) the N-3 position of the oxazolidinone ring under mild conditions, potentially avoiding the use of harsh nitrating agents.

Asymmetric Catalysis: Creating chiral catalysts to control the stereochemistry of substituted 3-Nitro-1,3-oxazolidin-2-ones, which could be important for tailoring the crystal packing and sensitivity of the resulting energetic materials.

Heterogeneous Catalysts: Designing solid-supported catalysts that can be easily recovered and recycled, aligning with the principles of green chemistry and facilitating integration with flow synthesis systems. researchgate.net

Biocatalysis: Exploring enzymatic routes for the synthesis of the oxazolidinone precursor, offering high selectivity and mild reaction conditions.

Table 2: Selected Catalytic Systems for Oxazolidinone Ring Synthesis
Catalyst TypeReactionReference
Palladium(II) Acetate / n-Bu₄NOAcCyclization of propargylic starting materials organic-chemistry.org
Silver Acetate / DMAPCycloaddition of propargylic alcohols and isocyanates organic-chemistry.org
Nickel ComplexesCycloaddition of aziridines with isocyanates organic-chemistry.org
Tetraarylphosphonium Salts[3+2] Coupling of isocyanates and epoxides organic-chemistry.org
Copper CatalystsN-arylation of oxazolidinones organic-chemistry.org

Exploration of New Reactivity Modes and Transformations

The this compound molecule contains multiple reactive sites, including the N-nitro group, the carbonyl group, and the heterocyclic ring itself. A significant future research direction involves exploring the untapped reactivity of this scaffold to synthesize novel derivatives and energetic polymers.

The powerful electron-withdrawing nature of the nitro group is known to activate adjacent positions, facilitating reactions with nucleophiles or participation in cycloadditions. mdpi.com This suggests that the N-nitro group in this compound could activate the ring for various transformations. Future studies could investigate:

Cycloaddition Reactions: Utilizing the activated C=C bond equivalent within the heterocyclic structure in Diels-Alder or [3+2] cycloaddition reactions to build complex, polycyclic energetic structures. mdpi.commdpi.com

Ring-Opening Reactions: Controlled cleavage of the oxazolidinone ring could provide access to novel acyclic nitro-containing compounds, which could serve as precursors for other energetic materials or polymers. Transformations of related oxazolidine (B1195125) nitroxides have shown that the ring can be opened, for instance, through hydrolysis. researchgate.netnih.gov

Reactions with Nucleophiles: Investigating the reactivity of the ring towards various nucleophiles, potentially leading to substitution or ring-opening products with different functionalities. The high reactivity of related trinitroquinolones is attributed to steric strain, a factor that could also influence the reactivity of substituted 3-nitrooxazolidinones. mdpi.com

Metal-Mediated Transformations: The interaction of the oxazolidinone ring with metal ions, as seen in related systems, can lead to unique transformations such as disproportionation and hydrolysis, opening new synthetic pathways. nih.gov

Advanced In Silico Approaches for Predictive Chemistry and Materials Design

Computational chemistry and machine learning are becoming indispensable tools in the field of energetic materials. nih.govumd.edu For this compound, these in silico approaches offer a path to rapidly predict key properties, guide synthetic efforts, and design next-generation materials with improved performance and safety profiles.

Quantum mechanical methods like Density Functional Theory (DFT) can be used to investigate the fundamental properties of the molecule. d-nb.infocuny.edu Calculations can determine bond dissociation energies, which are correlated with impact sensitivity, as well as heats of formation and detonation parameters. d-nb.info Such studies can elucidate the relationship between molecular structure and stability, providing insights into how modifications to the oxazolidinone ring will affect its energetic properties.

Furthermore, the application of machine learning (ML) is a rapidly growing area in materials discovery. nih.govnih.gov By training algorithms on datasets of known energetic materials, ML models can predict properties like detonation velocity, pressure, and impact sensitivity for novel, unsynthesized compounds like derivatives of this compound. umd.edunih.govmdpi.com Various models, including Gaussian process regression (GPR), neural networks, and XGBoost, have shown strong predictive performance using molecular descriptors such as fingerprints or custom "sum over bonds" vectors. umd.edunih.gov These predictive tools can be used to screen large virtual libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental testing, thereby accelerating the research and development cycle. nih.gov

Table 3: Application of In Silico Methods to Energetic Materials
MethodologyPredicted Properties / ApplicationReference
Density Functional Theory (DFT)Bond dissociation energy, heat of detonation, reaction mechanisms, temperature of detonation. d-nb.infocuny.edu
Quantitative Structure-Activity Relationship (3D-QSAR)Modeling relationships between molecular fields (steric, electrostatic) and activity/properties. nih.govbenthamdirect.com
Molecular DockingStudying intermolecular interactions, relevant for cocrystal design and understanding sensitivity. researchgate.netresearchgate.net
Machine Learning (GPR, Neural Networks, XGBoost)Impact sensitivity, detonation velocity, detonation pressure, heat of formation. umd.edunih.govmdpi.com

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-Nitro-1,3-oxazolidin-2-one and its derivatives?

  • Methodological Answer : Synthesis often involves multi-step pathways. For example:
  • Enzymatic synthesis : Immobilized lipases can catalyze the reaction between 2-aminoalcohols and dimethyl carbonate to form oxazolidinone scaffolds, followed by nitration .

  • Coupling reactions : Oxazolidinones can be functionalized via Mitsunobu coupling using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine to attach aryl groups to resins (e.g., Wang or Merrifield resins) .

  • Hydrolysis : Intermediate oxazolidinones (e.g., 5-(α-bromo-2-nitrobenzyl)-2,2-dimethyl-1,3-oxazolidin-4-ones) can undergo hydrolysis in acidic conditions to yield nitro-substituted pyruvic acids, which are precursors for heterocyclic systems .

    • Key Considerations :
  • Optimize reaction conditions (solvent, temperature) to avoid side reactions.

  • Monitor reaction progress using TLC or HPLC.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • Exposure Mitigation :
  • Inhalation : Move to fresh air immediately; administer artificial respiration if necessary .
  • Skin contact : Wash thoroughly with soap and water; consult a physician if irritation persists.
  • Storage : Store in airtight containers at ≤20°C, away from oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Example: 4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one was resolved with an R-factor of 0.045 .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm regiochemistry. For example, carbonyl carbons in oxazolidinones typically appear at ~174 ppm .
  • IR Spectroscopy : The C=O stretch is observed at ~1749 cm1^{-1} .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)-4-benzyl-1,3-oxazolidin-2-one as a chiral template. For example, titanium(IV)-mediated enolate alkylation achieves >95% enantiomeric excess (ee) under optimized conditions (e.g., -78°C, THF solvent) .

  • Catalytic Asymmetric Methods : Explore transition-metal catalysts (e.g., Pd or Ru complexes) for dynamic kinetic resolution in nitro-group functionalization.

    • Data Table :
Reaction TypeCatalyst/Reagentee (%)Yield (%)Reference
Enolate alkylationTiCl4_4, (−)-sparteine9592
Mitsunobu couplingDIAD, PPh3_3N/A88

Q. What computational tools are suitable for modeling the reactivity of this compound?

  • Methodological Answer :
  • Molecular Modeling : Use Gaussian or ORCA for DFT calculations to predict reaction pathways (e.g., nitro-group reduction energetics).
  • Crystallography Software : ORTEP-3 (with GUI) generates thermal ellipsoid plots for visualizing bond distortions in crystal structures .
  • Docking Studies : AutoDock Vina can simulate interactions between nitro-oxazolidinones and biological targets (e.g., bacterial enzymes) .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Methodological Answer :
  • Substituent Effects :

  • Nitro Group Position : Derivatives with nitro groups at the 3-position show enhanced antimalarial activity (IC50_{50} = 0.8 μM) compared to 5-nitro isomers (IC50_{50} = 2.3 μM) .

  • Fluorine Substitution : Tridecafluorooctyl-substituted derivatives exhibit improved pharmacokinetic profiles due to increased lipophilicity .

  • SAR Studies : Test derivatives against bacterial strains (e.g., S. aureus) to correlate substituent electronegativity with MIC values .

    • Key Insight :
      Structural modifications must balance steric effects and electronic properties to optimize target binding.

Contradictions and Resolutions

  • Synthesis Pathways : describes enzymatic synthesis, while uses bromonitro intermediates. These are complementary; enzymatic methods are greener but may lack regioselectivity compared to stepwise chemical synthesis.
  • Safety Data : emphasizes immediate medical consultation for inhalation exposure, while focuses on first-aid measures. Both are valid but context-dependent (e.g., severity of exposure).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.